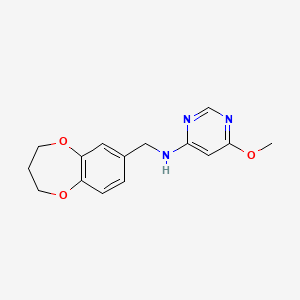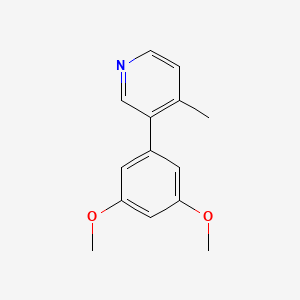![molecular formula C21H29FN4O2 B4533973 N-{1-[1-(4-fluoro-3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B4533973.png)
N-{1-[1-(4-fluoro-3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide
Description
The compound of interest, N-{1-[1-(4-fluoro-3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide, is a complex molecule that has been synthesized and studied for its potential interaction with biological targets. Its structure suggests potential relevance in pharmacological research, particularly concerning cannabinoid receptors and other receptor families related to neurological functions and disorders.
Synthesis Analysis
The synthesis of complex pyrazole derivatives, similar to the compound , involves nucleophilic substitution reactions, where fluorine's introduction to the pyrazole ring is a key step. This process has been demonstrated in the synthesis of radiolabeled compounds for studying cannabinoid receptors using positron emission tomography (PET), showcasing the compound's potential for neuroreceptor imaging (Katoch-Rouse & Horti, 2003).
Molecular Structure Analysis
The molecular structure and spectroscopic studies of pyrazole derivatives reveal significant insights into their chemical behavior and interaction potential with biological targets. For instance, the structural and molecular docking studies of similar compounds, like (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, have indicated their potential as anti-diabetic agents, demonstrating the complex interplay between molecular structure and biological activity (Karrouchi et al., 2021).
Chemical Reactions and Properties
The chemical reactions and properties of pyrazole derivatives are characterized by their reactivity and interaction with various receptors. For example, compounds with similar structures have been evaluated for their receptor binding affinity, showing potential as ligands for dopamine receptors, which is indicative of their applicability in neuropharmacology (Yang Fang-wei, 2013).
Physical Properties Analysis
The physical properties of pyrazole derivatives, including solubility, melting points, and crystal structure, can significantly influence their pharmacokinetic profile and efficacy as drug candidates. The synthesis and characterization of related compounds have highlighted the importance of these properties in the development of pharmacologically active molecules (S. Prasad et al., 2018).
Chemical Properties Analysis
The chemical properties of N-{1-[1-(4-fluoro-3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide, such as its reactivity, stability, and interaction with biological molecules, are crucial for its potential therapeutic applications. Studies on similar compounds provide insights into their binding mechanisms and efficacy, which can inform the development of new therapeutic agents (J. Shim et al., 2002).
properties
IUPAC Name |
N-[2-[1-[(4-fluoro-3-methoxyphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29FN4O2/c1-15(2)12-21(27)24-20-6-9-23-26(20)17-7-10-25(11-8-17)14-16-4-5-18(22)19(13-16)28-3/h4-6,9,13,15,17H,7-8,10-12,14H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZPPSGJNFZCEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=NN1C2CCN(CC2)CC3=CC(=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,9aR)-1-({methyl[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]amino}methyl)octahydro-2H-quinolizin-1-ol](/img/structure/B4533890.png)
![1-{2-[(4aS*,8aS*)-4a-hydroxyoctahydro-2(1H)-isoquinolinyl]-2-oxoethyl}-4,4-dimethyl-2-pyrrolidinone](/img/structure/B4533897.png)


![N-(3,4-dimethylphenyl)-1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-3-piperidinamine](/img/structure/B4533913.png)
![4-(1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)pyridine](/img/structure/B4533916.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-[1-(3,4-difluorobenzyl)-4-piperidinyl]propanamide](/img/structure/B4533930.png)
![2-(2-aminoethyl)-N-[3,3-dimethyl-1-(3-pyridinyl)butyl]-4-quinazolinamine dihydrochloride](/img/structure/B4533931.png)

![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B4533943.png)
![4-[4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]-1-(1,3-thiazol-4-ylcarbonyl)piperidine](/img/structure/B4533949.png)
![N-ethyl-5-{[4-(3-fluorobenzyl)piperazin-1-yl]carbonyl}pyrimidin-2-amine](/img/structure/B4533957.png)
![1-[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B4533993.png)
![2-[(2-methylprop-2-en-1-yl)oxy]-N-[2-(2-oxoimidazolidin-1-yl)ethyl]benzamide](/img/structure/B4534005.png)